N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group and a methoxy-methylphenyl group attached to an oxalamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-11-7-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVTWXEITUHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool for studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be compared with other similar compounds, such as:
N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.
N1-(2-fluorobenzyl)-N2-(2-methoxyphenyl)oxalamide: Lacks the methyl group on the phenyl ring.
N1-(2-fluorobenzyl)-N2-(2-methylphenyl)oxalamide: Lacks the methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine to facilitate the reaction. The product is purified via column chromatography to obtain high purity.
Chemical Structure
- IUPAC Name : N-[(2-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
- Molecular Formula : C17H17FN2O3
- Molecular Weight : 316.33 g/mol
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing fluorinated aromatic groups have been reported to possess significant activity against various bacterial strains. The presence of the fluorine atom may enhance lipophilicity and membrane permeability, potentially increasing efficacy against microbial targets .
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer activity. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression or microbial metabolism. It may modulate these targets by binding to active sites, thereby inhibiting their function or altering their activity.
Comparative Studies
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Fluorine at para position | Antimicrobial and anticancer activity |
| N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide | Chlorine instead of fluorine | Varies in potency; generally lower than fluorinated analogs |
| N1-(2-fluorobenzyl)-N2-(2-methoxyphenyl)oxalamide | Lacks methyl group | Reduced biological activity compared to the target compound |
Case Studies
Case studies involving similar compounds have provided insights into the potential applications of this compound:
- Anticancer Activity : A study on fluorinated nucleosides demonstrated significant anticancer effects against various cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that structural modifications can enhance potency against cancer cells .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, indicating that modifications like those present in this compound could lead to novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
